Benzyl [2-(1H-imidazol-5-yl)ethyl]carbamate

Orthogonal protecting group strategy Hydrogenolysis Multi-step organic synthesis

Benzyl [2-(1H-imidazol-5-yl)ethyl]carbamate (CAS 74058-75-6), also known as N-Carboxybenzyl Histamine or N-benzyloxycarbonylhistamine, is a carbamate-protected derivative of the endogenous biogenic amine histamine. The compound incorporates a benzyloxycarbonyl (Cbz, also abbreviated Z) protecting group on the primary amine of the histamine scaffold, rendering the amino function inert toward electrophiles and enabling selective manipulation at other reactive sites during multi-step synthesis.

Molecular Formula C13H15N3O2
Molecular Weight 245.28 g/mol
CAS No. 74058-75-6
Cat. No. B144138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl [2-(1H-imidazol-5-yl)ethyl]carbamate
CAS74058-75-6
Synonyms[2-(1H-Imidazol-4-yl)ethyl]-carbamic Acid Phenylmethyl Ester
Molecular FormulaC13H15N3O2
Molecular Weight245.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NCCC2=CN=CN2
InChIInChI=1S/C13H15N3O2/c17-13(15-7-6-12-8-14-10-16-12)18-9-11-4-2-1-3-5-11/h1-5,8,10H,6-7,9H2,(H,14,16)(H,15,17)
InChIKeyPZYMWDPVQFBCDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl [2-(1H-imidazol-5-yl)ethyl]carbamate (CAS 74058-75-6): A Cbz-Protected Histamine Building Block for Orthogonal Synthetic Strategies


Benzyl [2-(1H-imidazol-5-yl)ethyl]carbamate (CAS 74058-75-6), also known as N-Carboxybenzyl Histamine or N-benzyloxycarbonylhistamine, is a carbamate-protected derivative of the endogenous biogenic amine histamine . The compound incorporates a benzyloxycarbonyl (Cbz, also abbreviated Z) protecting group on the primary amine of the histamine scaffold, rendering the amino function inert toward electrophiles and enabling selective manipulation at other reactive sites during multi-step synthesis . With a molecular formula of C₁₃H₁₅N₃O₂, a molecular weight of 245.28 g/mol, and a melting point of 190 °C, it is supplied as an off-white crystalline solid soluble in methanol and typically stored at 2–8 °C . The compound is classified as a pharmaceutical intermediate and fine chemical building block, primarily employed in solution-phase synthesis of histamine receptor ligands and imidazole-containing bioactive molecules .

Why Generic Substitution Fails for Benzyl [2-(1H-imidazol-5-yl)ethyl]carbamate: Orthogonal Deprotection Cannot Be Approximated by Boc or Fmoc Analogs


Benzyl [2-(1H-imidazol-5-yl)ethyl]carbamate is not interchangeable with its closest structural analogs—tert-butyl [2-(1H-imidazol-5-yl)ethyl]carbamate (Boc-histamine, CAS 98870-64-5) or Fmoc-protected histamine—because each carbamate protecting group imposes a fundamentally different and mutually exclusive set of chemical stability and deprotection requirements [1]. The Cbz group is cleaved by catalytic hydrogenolysis (H₂, Pd/C) and is stable to both acidic and basic conditions; the Boc group is removed by trifluoroacetic acid (TFA) and is acid-labile; and the Fmoc group is removed by secondary amines (e.g., piperidine) and is base-labile [2]. These orthogonal deprotection profiles are the central decision criterion for synthetic route design: a Cbz-protected intermediate permits subsequent transformations under strongly acidic conditions (e.g., Boc deprotection, amide couplings) that would prematurely cleave a Boc group, and under hydrogenolytic conditions that leave Boc intact [1][2]. Procurement of the incorrect N-protected histamine building block results in synthetic route failure, requiring complete re-design of protection group strategy .

Benzyl [2-(1H-imidazol-5-yl)ethyl]carbamate: Quantitative Differentiation Evidence Against Closest Analogs


Orthogonal Deprotection: Cbz Hydrogenolysis Versus Boc Acidolysis and Fmoc Base-Mediated Cleavage

The Cbz group on Benzyl [2-(1H-imidazol-5-yl)ethyl]carbamate is removed exclusively by catalytic hydrogenolysis (H₂, 10% Pd/C, methanol or ethanol, room temperature, atmospheric pressure), conditions under which the Boc analog remains fully intact [1][2]. Conversely, Boc-histamine is cleaved by 20–50% TFA in dichloromethane (30 min, room temperature), conditions that leave the Cbz group unaffected [1][3]. Fmoc-histamine is removed by 20% piperidine in DMF. This tripartite orthogonality means the Cbz-protected compound is the only choice when synthetic routes require acid-stable amine protection (e.g., during Boc deprotection steps, Lewis acid-catalyzed reactions, or amide couplings under acidic activation) [2][3]. The orthogonal pairing of Cbz and Boc on the same molecule—as in the dual-protected derivative N-Boc N-Carboxybenzyl Histamine—enables sequential, chemoselective deprotection that is impossible with any single protecting group .

Orthogonal protecting group strategy Hydrogenolysis Multi-step organic synthesis Histamine receptor ligand synthesis

Thermal and Crystalline Properties: Melting Point Differentiates Purification Strategy from Boc Analog

Benzyl [2-(1H-imidazol-5-yl)ethyl]carbamate exhibits a well-defined melting point of 190 °C as an off-white crystalline solid, a property that directly enables purification by recrystallization from methanol . In contrast, the Boc analog tert-butyl [2-(1H-imidazol-5-yl)ethyl]carbamate (CAS 98870-64-5, MW 211.26) is frequently described as a low-melting solid or waxy material with no sharply defined melting point in standard vendor documentation; its boiling point is predicted at 424.2 ± 28.0 °C, substantially lower than the Cbz derivative's 522.2 ± 43.0 °C . The 190 °C melting point of the Cbz compound exceeds typical reaction temperatures for most organic transformations, meaning the compound remains a tractable solid during handling and can be purified without chromatography when appropriate. The higher molecular weight (245.28 vs. 211.26 for Boc-histamine) also reduces volatility, minimizing losses during solvent evaporation.

Recrystallization Solid-phase handling Melting point Purification

Lipophilicity and Chromatographic Detectability: Cbz Benzyl Chromophore Enables UV Monitoring Absent in Boc Analog

Benzyl [2-(1H-imidazol-5-yl)ethyl]carbamate possesses a logP of 1.88–2.08 (measured/predicted), compared with 1.68 for the Boc analog, reflecting the contribution of the benzyl group to lipophilicity . More critically for practical synthesis, the benzyl carbamate chromophore absorbs UV light strongly at 254 nm, enabling convenient HPLC monitoring of reaction progress, purity assessment, and preparative purification using standard UV detectors [1]. The Boc analog lacks this aromatic chromophore and exhibits only weak end-absorption at low wavelengths (~200–210 nm), where many solvents and mobile-phase additives also absorb, complicating detection . The tPSA (topological polar surface area) of the Cbz compound is 67.01–70.50 Ų, with 2 hydrogen bond donors and 3 hydrogen bond acceptors, versus 70.50 Ų for the Boc analog; the comparable PSA with higher logP translates to longer retention on reversed-phase HPLC, providing additional separation from polar impurities .

HPLC monitoring UV detection Lipophilicity Reaction tracking

Acid Stability: Cbz Survives Conditions That Cleave Boc, Enabling Acidic Transformations in Multi-Step Routes

The Cbz carbamate is stable to strongly acidic conditions including neat trifluoroacetic acid (TFA), HCl in dioxane, and Lewis acids, whereas the Boc carbamate is rapidly cleaved under these same conditions (typical t₁/₂ < 30 min in 50% TFA/CH₂Cl₂) [1][2]. This stability differential has direct synthetic consequences: Benzyl [2-(1H-imidazol-5-yl)ethyl]carbamate can be carried through Boc deprotection steps, amide couplings using HOBt/EDCI (mildly acidic), and Lewis acid-catalyzed reactions (e.g., BF₃·Et₂O, ZnCl₂) without loss of the N-protecting group [1]. In contrast, the Boc analog would undergo premature deprotection under any of these conditions, generating free histamine that can participate in undesired side reactions (e.g., imidazole N-alkylation, Schiff base formation with carbonyl-containing intermediates) [3]. The pKa of the carbamate NH in the Cbz compound is predicted at 12.25 ± 0.46, comparable to the Boc analog at 12.46 ± 0.46, indicating similar intrinsic acidity of the carbamate nitrogen but vastly different acid lability due to the differing cleavage mechanisms (hydrogenolysis vs. E1 elimination of isobutylene) .

Acid stability Protecting group compatibility Multi-step synthesis Trifluoroacetic acid resistance

Predicted Histamine H3 Receptor Interaction: Computational Evidence of Potential Pharmacological Relevance Distinct from Simple Protection

Computational target prediction using the ZINC database and SEA (Similarity Ensemble Approach) algorithm identifies the histamine H3 receptor (HRH3) as a predicted target for Benzyl [2-(1H-imidazol-5-yl)ethyl]carbamate, with a P-value of 27 and maximum Tanimoto coefficient (Max Tc) of 45 [1]. While this prediction does not constitute experimental confirmation, it distinguishes the Cbz-protected compound from a purely inert protecting group; the benzyl carbamate moiety may contribute to receptor recognition in a manner distinct from the Boc analog, for which similar computational predictions are not prominently documented [1]. This is consistent with literature reports that N-substituted carbamates of imidazole-containing amines can exhibit partial agonist or antagonist activity at histamine H3 receptors, as demonstrated for related N-alkyl and N-benzyl carbamate series [2][3]. The predicted interaction with dihydroorotate dehydrogenase (DHODH, P-value 51, Max Tc 45) further suggests potential polypharmacology that may be relevant in medicinal chemistry campaigns [1].

Histamine H3 receptor Computational target prediction ZINC database GPCR ligand

Commercial Availability and Purity Specifications: Benchmarking Supply Chain Accessibility

Benzyl [2-(1H-imidazol-5-yl)ethyl]carbamate is commercially available from multiple vendors at 97–99% purity, with documented storage conditions of 2–8 °C in sealed, dry containers . The compound is supplied as an off-white solid with confirmed solubility in methanol, and is categorized as a pharmaceutical intermediate for research and further manufacturing use only . In comparison, the Boc analog tert-butyl [2-(1H-imidazol-5-yl)ethyl]carbamate is also commercially available at 95% purity from several vendors, with similar storage requirements (2–8 °C), but with a lower molecular weight (211.26 vs. 245.28) and generally lower reported purity specifications . Both compounds are available through custom synthesis services, indicating that neither presents insurmountable supply chain barriers, but the Cbz compound benefits from well-characterized physicochemical properties (melting point, solubility, appearance) that facilitate incoming quality control upon receipt .

Commercial sourcing Purity grade Custom synthesis Supply chain

Recommended Application Scenarios for Benzyl [2-(1H-imidazol-5-yl)ethyl]carbamate Based on Quantitative Differentiation Evidence


Multi-Step Synthesis of Histamine H3/H4 Receptor Ligands Requiring Acidic Transformations Prior to Final Deprotection

In synthetic routes to histamine receptor ligands where one or more acid-mediated steps must precede the final amine deprotection, Benzyl [2-(1H-imidazol-5-yl)ethyl]carbamate is the uniquely suitable N-protected histamine building block. The Cbz group withstands TFA-mediated Boc deprotection of orthogonal protecting groups, amide couplings under HOBt/EDCI activation, and Lewis acid-catalyzed transformations—conditions that would prematurely cleave the Boc analog [1]. This acid stability, combined with clean removal by catalytic hydrogenolysis in the final step, has made Cbz-protected histamine a key intermediate in the synthesis of histamine H3 receptor antagonists and H3/H4 dual ligands, as documented in the medicinal chemistry literature on imidazole-containing carbamates [2][3].

Solution-Phase Peptide and Peptidomimetic Synthesis Incorporating a Histamine Moiety

The Cbz protecting group is preferentially employed in solution-phase (as opposed to solid-phase) synthesis, where its hydrogenolytic deprotection is compatible with the solution-phase workflow and does not require resin cleavage [1]. Benzyl [2-(1H-imidazol-5-yl)ethyl]carbamate serves as a histamine surrogate for introduction into peptide chains via standard carbamate deprotection–coupling sequences. The well-defined melting point (190 °C) enables purification of intermediates by recrystallization rather than chromatography, an important practical advantage in solution-phase scale-up where chromatographic separation is costly and time-consuming [2]. The UV-active benzyl chromophore facilitates HPLC monitoring of each synthetic intermediate without requiring mass spectrometric detection [3].

Synthesis of Nα-Protected Histamine Derivatives as Pharmacological Tool Compounds and Reference Standards

N-Carboxybenzyl Histamine can serve directly as a pharmacological reference compound or as an intermediate for preparing more elaborate histamine derivatives. Computational target prediction suggests potential interaction with the histamine H3 receptor (HRH3, SEA P-value 27), distinguishing it from a purely inert protecting group [1]. Researchers developing histamine receptor ligands should be aware of this predicted bioactivity: when this compound is used as an intermediate, residual Cbz-protected material in biological assays could confound results. This property also suggests the compound may itself be a useful tool compound for exploring structure–activity relationships of N-substituted histamine derivatives at histamine receptors [2].

Dual-Protection Strategies Employing Orthogonal Cbz/Boc Chemistry on the Histamine Scaffold

For complex synthetic sequences requiring differential protection of multiple amine sites, Benzyl [2-(1H-imidazol-5-yl)ethyl]carbamate enables orthogonal protection when paired with a Boc group. The derivative N-Boc N-Carboxybenzyl Histamine (CAS 1797986-48-1) exploits the orthogonality of Cbz (hydrogenolysis-labile, acid-stable) and Boc (acid-labile, hydrogenolysis-stable) protecting groups to permit fully chemoselective sequential deprotection [1][2]. This dual-protected intermediate enables synthetic strategies that are impossible with a single protecting group, allowing the investigator to selectively unmask either the α-amino function or the imidazole side-chain nitrogen in any desired order [1].

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